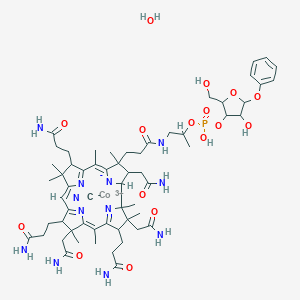

Phenolyl cobamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenolyl cobamide, also known as this compound, is a useful research compound. Its molecular formula is C60H87CoN12O16P+ and its molecular weight is 1322.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Cobamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Microbial Applications

1. Cobamide Utilization in Microbial Metabolism

Phenolyl cobamide plays a crucial role in the metabolic processes of various bacteria. For instance, studies have shown that Sporomusa ovata can utilize phenolyl cobamides effectively, indicating its importance in anaerobic environments where these bacteria thrive .

| Microorganism | Cobamide Type | Function |

|---|---|---|

| Sporomusa ovata | This compound | Methionine synthesis |

| Bacteroides thetaiotaomicron | Benzimidazolyl/Phenolyl | Growth under specific conditions |

| Dehalococcoides mccartyi | Selective for benzimidazolyl | Environmental bioremediation |

2. Cobamide Remodeling Enzymes

Research has identified enzymes such as CbiR that enable bacteria to remodel cobamides, allowing them to adapt to varying environmental conditions. For example, Akkermansia muciniphila can salvage and remodel cobamides, including phenolyl variants, enhancing its growth capabilities in nutrient-limited environments .

Biotechnological Applications

1. Nutrient Sharing in Microbial Communities

Cobamides, including phenolyl variants, are crucial in microbial interactions within communities. They facilitate nutrient sharing among species that do not produce their own cobamides. This is particularly significant in human microbiomes where cobamide sharing may stabilize community dynamics and influence host interactions .

2. Potential in Environmental Biotechnology

The ability of certain microbes to utilize phenolyl cobamides suggests potential applications in bioremediation and environmental management. By harnessing the metabolic capabilities of these organisms, researchers can develop strategies to mitigate pollutants in anaerobic conditions .

Therapeutic Potential

1. Implications for Human Health

Given the role of phenolyl cobamides in microbial metabolism, there is growing interest in their potential therapeutic applications. For instance, manipulating microbial communities through targeted cobamide supplementation could improve gut health and manage dysbiosis .

2. Cobamides as Biomarkers

The distinct spectral features of cobamides make them suitable candidates as biomarkers for studying microbial interactions and community dynamics. Their unique properties allow for easy identification and quantification in various biological samples .

Case Studies

1. Cobamide Sharing Dynamics

A study on skin microbiomes revealed that cobamide sharing among microbial populations influences community stability and host interactions. The presence of specific genes related to cobamide utilization was correlated with microbial diversity and resilience .

2. Environmental Impact Assessment

Research assessing the impact of phenolyl cobamides on microbial communities highlighted their role in nutrient cycling and ecosystem functioning. The ability of microbes to adapt through cobamide remodeling was shown to enhance their survival under fluctuating environmental conditions .

属性

CAS 编号 |

125939-05-1 |

|---|---|

分子式 |

C60H87CoN12O16P+ |

分子量 |

1322.3 g/mol |

IUPAC 名称 |

cobalt(3+);[4-hydroxy-2-(hydroxymethyl)-5-phenoxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide;hydrate |

InChI |

InChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1 |

InChI 键 |

ONRLUVOBXGMCGM-UHFFFAOYSA-M |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |

手性 SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |

规范 SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |

同义词 |

phenolyl cobamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。